molecular formula C14H22N2O B13537562 N-(1-amino-2-methylpropan-2-yl)-2-methyl-2-phenylpropanamide

N-(1-amino-2-methylpropan-2-yl)-2-methyl-2-phenylpropanamide

Cat. No.: B13537562
M. Wt: 234.34 g/mol
InChI Key: HIPNWWNDJKOKDL-UHFFFAOYSA-N
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Description

N-(1-amino-2-methylpropan-2-yl)-2-methyl-2-phenylpropanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an amide functional group attached to a phenyl ring and a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-amino-2-methylpropan-2-yl)-2-methyl-2-phenylpropanamide typically involves the reaction of 2-methyl-2-phenylpropanoic acid with 1-amino-2-methylpropan-2-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-2-methylpropan-2-yl)-2-methyl-2-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Hydroxylated derivatives or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(1-amino-2-methylpropan-2-yl)-2-methyl-2-phenylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-amino-2-methylpropan-2-yl)-2-methyl-2-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride
  • N-(1-amino-2-methylpropan-2-yl)naphthalene-2-sulfonamide

Uniqueness

N-(1-amino-2-methylpropan-2-yl)-2-methyl-2-phenylpropanamide is unique due to its specific structural features, such as the combination of a phenyl ring with a branched alkyl chain and an amide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-(1-amino-2-methylpropan-2-yl)-2-methyl-2-phenylpropanamide

InChI

InChI=1S/C14H22N2O/c1-13(2,10-15)16-12(17)14(3,4)11-8-6-5-7-9-11/h5-9H,10,15H2,1-4H3,(H,16,17)

InChI Key

HIPNWWNDJKOKDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)NC(=O)C(C)(C)C1=CC=CC=C1

Origin of Product

United States

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